molecular formula C12H9ClN2O B188973 N-(4-chlorophenyl)pyridine-3-carboxamide CAS No. 14621-03-5

N-(4-chlorophenyl)pyridine-3-carboxamide

Cat. No. B188973
CAS RN: 14621-03-5
M. Wt: 232.66 g/mol
InChI Key: UHINZWOAWHEUAU-UHFFFAOYSA-N
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Description

N-(4-chlorophenyl)pyridine-3-carboxamide, also known as CCPA, is a synthetic compound that belongs to the class of pyridinecarboxamides. CCPA is a potent and selective agonist of the adenosine A1 receptor, which is a G protein-coupled receptor that plays an important role in regulating various physiological processes, such as sleep, cardiovascular function, and metabolism. CCPA has been widely used in scientific research to investigate the mechanism of action and physiological effects of adenosine A1 receptor activation.

Scientific Research Applications

Agriculture: Enhancing Disease Resistance in Tomatoes

N-(4-chlorophenyl)pyridine-3-carboxamide: analogs have been synthesized and evaluated for their effectiveness against bacterial wilt in tomatoes caused by Ralstonia solanacearum . These compounds, particularly compound 4a, have shown to significantly enhance disease resistance, promote vegetative and reproductive growth, increase seed germination, and reduce infection progression in tomato plants .

Medicine: Potential Anticancer Activities

In the medical field, derivatives of N-(4-chlorophenyl)pyridine-3-carboxamide have been explored for their anticancer properties. For instance, certain analogs have demonstrated potent activities against various cancer cell lines, indicating the potential for these compounds to be developed into therapeutic agents .

Environmental Science: Pesticidal and Herbicidal Activities

Analogous compounds of N-(4-chlorophenyl)pyridine-3-carboxamide have been reported to exhibit a variety of biological activities, including pesticidal and herbicidal actions . This suggests their potential use in environmental science for the control of pests and weeds, contributing to more sustainable agricultural practices.

Biochemistry: Molecular Docking and Structure-Activity Relationship

In biochemistry, the compound has been used in molecular docking studies to identify the most potent analogs against specific pathogens . The structure-activity relationship analysis of these compounds provides insights into how substituents on the aromatic rings influence biological activity, which is crucial for the strategic design of effective biochemical agents.

Pharmacology: Broad Therapeutic Applications

The pharmacological applications of N-(4-chlorophenyl)pyridine-3-carboxamide derivatives are broad, with studies indicating their use as antibacterial, antifungal, and antiprotozoal agents . This highlights the compound’s versatility and its potential as a synthon in the development of new drugs with diverse therapeutic effects.

properties

IUPAC Name

N-(4-chlorophenyl)pyridine-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9ClN2O/c13-10-3-5-11(6-4-10)15-12(16)9-2-1-7-14-8-9/h1-8H,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UHINZWOAWHEUAU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)C(=O)NC2=CC=C(C=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40877071
Record name 4'-Chloronicotinanilide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40877071
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

232.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-chlorophenyl)pyridine-3-carboxamide

CAS RN

14621-03-5
Record name 3-Pyridinecarboxamide, N-(4-chlorophenyl)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014621035
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name NSC165624
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=165624
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the coordination behavior of N-(4-chlorophenyl)pyridine-3-carboxamide with silver(I)?

A1: The research paper describes the crystal structure of a silver(I) complex containing N-(4-chlorophenyl)pyridine-3-carboxamide. In this complex, two molecules of N-(4-chlorophenyl)pyridine-3-carboxamide act as ligands, each coordinating to the silver(I) ion through a nitrogen atom from their pyridine rings []. This results in a nearly linear geometry around the silver ion [].

Q2: What intermolecular interactions stabilize the crystal structure of the silver(I) complex?

A2: The crystal structure of the complex is stabilized by a network of intermolecular interactions. These include hydrogen bonds between nitrogen-bound hydrogen atoms (N—H) and oxygen atoms (O), carbon-bound hydrogen atoms (C—H) and oxygen atoms (O), and carbon-bound hydrogen atoms (C—H) and chlorine atoms (Cl) []. Additionally, π–π stacking interactions between the pyridyl and benzene rings of neighboring molecules contribute to the stability of the crystal lattice [].

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